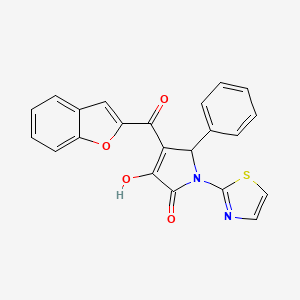

4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-phenyl-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4S/c25-19(16-12-14-8-4-5-9-15(14)28-16)17-18(13-6-2-1-3-7-13)24(21(27)20(17)26)22-23-10-11-29-22/h1-12,18,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVLIVWYCNWQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Core Structure : Pyrrolone with thiazole and benzofuran substituents.

- Functional Groups : Hydroxy group, phenyl group, and carbonyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4g | HCC1806 | 5.93 | Induces apoptosis |

| Compound 4g | HeLa | 5.61 | VEGFR-2 inhibition |

| Compound X | A549 | 10.00 | Cell cycle arrest |

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties in various models. For example, compounds similar to the one discussed have been analyzed for their ability to prevent seizures in animal models, with some showing promising results in eliminating tonic-clonic phases.

Cytotoxicity Studies

A series of experiments have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. The results indicate that it may exert selective toxicity towards cancerous cells while sparing normal cells.

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Jurkat | 25 | 75 |

| J774A.1 | 50 | 60 |

| HT-29 | 100 | 45 |

The biological activity of This compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.

- Cell Cycle Arrest : Some derivatives are known to interfere with cell cycle progression, particularly at the G2/M phase.

Case Studies

A notable study evaluated a series of thiazole-containing pyrrolones for their anticancer efficacy. The findings indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against tumor cells while minimizing effects on healthy cells.

Example Study

In a comparative analysis, a thiazole-pyrrolone derivative was tested against standard chemotherapeutics like doxorubicin. The results showed comparable or superior activity in specific cancer cell lines, suggesting that these compounds could serve as viable alternatives or adjuncts in cancer therapy.

Scientific Research Applications

Pharmacological Applications

- Antitumor Activity : Research indicates that derivatives of thiazolidinones, which share structural similarities with the compound , exhibit significant antitumor effects. For instance, studies have shown that certain thiazolidinone derivatives can decrease cell viability in glioblastoma multiforme cells, suggesting that similar compounds may have therapeutic potential against various cancers .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related benzofuran derivatives have been reported to possess antibacterial and antifungal properties, indicating that the compound could be effective against a range of pathogens .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, thiazole derivatives have been studied for their ability to inhibit protein kinases and other enzymes critical in cancer proliferation and metastasis .

Synthesis and Derivative Development

The synthesis of 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can be achieved through various multicomponent reactions (MCRs). These reactions allow for the efficient creation of complex molecules with diverse biological activities. The application of MCRs in synthesizing similar compounds has been documented to yield high purity and yield rates under mild conditions .

Case Study 1: Antitumor Efficacy

A study conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioma cells. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as alternative treatments .

Case Study 2: Antimicrobial Activity

In another investigation, benzofuran derivatives were tested for their antimicrobial properties against various bacterial strains. The results demonstrated notable inhibition zones, suggesting that modifications to the benzofuran structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Impact of Carbonyl Group: Replacement of benzofuran-2-carbonyl (target) with thiophene-2-carbonyl (A2844/119997, F3226-1198) significantly enhances matriptase inhibitory activity (IC50 = 2.6–9.8 µM vs. Thiophene’s smaller size and higher electron density may improve target binding. The 4-chlorobenzoyl group in the analog from may contribute to antimicrobial activity through halogen-mediated hydrophobic interactions .

Role of Thiazole Substituents :

- 4,5-Dimethylthiazole (F3226-1198) improves potency (IC50 = 2.6 µM) compared to unsubstituted thiazole (A2844/119997: IC50 = 9.8 µM), likely due to enhanced steric fit or metabolic stability .

Aryl Group Variations :

Q & A

Q. What are the common synthetic strategies for preparing 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one?

The synthesis typically involves multi-step organic reactions, including:

- Cyclization of precursors containing benzofuran, thiazole, and pyrrolone moieties. For example, benzofuran-2-carboxylic acid derivatives can react with thiazole-containing amines under controlled acidic or basic conditions to form the pyrrolone core .

- Coupling reactions (e.g., Friedel-Crafts acylation) to introduce the benzofuran-2-carbonyl group. Solvent choice (e.g., acetic anhydride) and catalysts (e.g., sodium acetate) are critical for yield optimization .

- Functional group protection/deprotection to preserve hydroxyl and carbonyl groups during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H and 13C) to confirm regiochemistry and substituent positions. For example, aromatic protons in the benzofuran and thiazole rings appear as distinct multiplet signals in the 6.5–8.5 ppm range .

- FT-IR to identify hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. How do the functional groups in this compound influence its reactivity?

- The 3-hydroxy group enhances hydrogen-bonding potential, affecting solubility and intermolecular interactions.

- The thiazole ring introduces π-π stacking capabilities, influencing crystallinity and stability.

- The benzofuran-2-carbonyl moiety participates in electrophilic substitution reactions, enabling further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature control : Elevated temperatures (~80–100°C) accelerate cyclization but may degrade sensitive groups. Use reflux with inert atmospheres to mitigate side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for acylation steps to reduce reaction time .

Q. What computational methods are suitable for analyzing the compound’s electronic properties?

- Multiwfn software enables wavefunction analysis, including:

- Electron localization function (ELF) to map electron density distribution.

- Electrostatic potential (ESP) surfaces to predict reactive sites for electrophilic/nucleophilic attacks .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal splitting .

- 2D NMR techniques (COSY, HSQC): Assign overlapping proton and carbon signals by correlating spin-spin couplings .

- X-ray crystallography : Resolve ambiguities by determining bond lengths and angles in the solid state .

Q. What strategies are recommended for designing analogs with enhanced stability or activity?

- Isosteric replacements : Substitute thiazole with thiadiazole (improves metabolic stability) or benzofuran with indole (alters π-stacking interactions) .

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to adjust electron density and redox potential .

Q. How can environmental stability and degradation pathways be studied?

- Hydrolysis studies : Expose the compound to aqueous buffers at varying pH (2–12) and monitor degradation via HPLC .

- Photolysis experiments : Use UV-Vis irradiation to assess photostability and identify by-products via LC-MS .

- Microbial degradation assays : Incubate with soil or microbial consortia to evaluate biotic transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.